BSB

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

291766-06-8 |

|---|---|

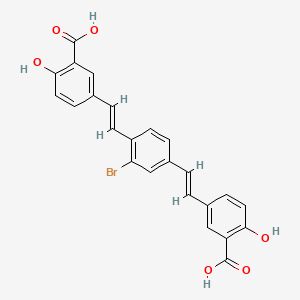

分子式 |

C24H17BrO6 |

分子量 |

481.3 g/mol |

IUPAC名 |

5-[(E)-2-[3-bromo-4-[(E)-2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C24H17BrO6/c25-20-13-16(2-1-14-5-9-21(26)18(11-14)23(28)29)4-8-17(20)7-3-15-6-10-22(27)19(12-15)24(30)31/h1-13,26-27H,(H,28,29)(H,30,31)/b2-1+,7-3+ |

InChIキー |

ZVECSLHUCRIBDY-WMWQKROPSA-N |

異性体SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)C(=O)O)Br)/C=C/C3=CC(=C(C=C3)O)C(=O)O |

正規SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)C(=O)O)Br)C=CC3=CC(=C(C=C3)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

BSB Fluorescent Probe: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The visualization and quantification of these pathological hallmarks are crucial for understanding disease progression and for the development of effective therapeutics. BSB, also known as (trans,trans)-1-Bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, is a fluorescent probe derived from Congo red that has emerged as a valuable tool in Alzheimer's research.[1][2] This styrylbenzene derivative exhibits enhanced fluorescence upon binding to the β-sheet structures prevalent in amyloid plaques and other protein aggregates, making it an effective agent for their detection and analysis.[1] This technical guide provides an in-depth overview of the this compound fluorescent probe, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in AD research.

Core Principles and Mechanism of Action

This compound is a conformationally sensitive dye. In its unbound state in aqueous solution, the molecule has rotational freedom, which leads to non-radiative decay pathways and consequently, low fluorescence. Upon binding to the β-sheet-rich structures of amyloid fibrils, the rotation of the styryl groups is restricted. This conformational constraint reduces non-radiative decay and leads to a significant increase in fluorescence quantum yield, resulting in a bright fluorescent signal.[3] Furthermore, the interaction with the hydrophobic pockets of the amyloid aggregates induces a shift in the probe's emission spectrum. This spectral shift can provide information about the conformational state of the protein aggregates. This compound is not entirely specific to Aβ and has been shown to bind to other amyloidogenic proteins, including tau and α-synuclein, which also form β-sheet structures.[1][2]

Quantitative Data

The following table summarizes the key quantitative parameters of the this compound fluorescent probe, which are essential for designing and interpreting experiments in Alzheimer's disease research.

| Parameter | Value | Reference |

| Full Chemical Name | (trans,trans)-1-Bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene | [1][2] |

| Molecular Weight | 481.29 g/mol | [1] |

| Excitation Wavelength (λex) | ~340 nm | [4] |

| Emission Wavelength (λem) | ~520 nm | [4] |

| Binding Affinity (Ki) | 400 nM | [4] |

| Fluorescence Saturation Point | ≈ 100–300 nM | [3] |

| Quantum Yield | Data not available in the reviewed sources. |

Experimental Protocols

In Vitro Staining of Amyloid Plaques in Brain Tissue

This protocol is adapted from established methods for staining formalin-fixed, paraffin-embedded (FFPE) brain sections.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (100%, 95%, 70%, 50%)

-

Xylene

-

Mounting medium

-

Deparaffinized and rehydrated brain tissue sections on slides

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Immerse slides in 100% ethanol for 2 x 3 minutes.

-

Immerse slides in 95% ethanol for 1 x 3 minutes.

-

Immerse slides in 70% ethanol for 1 x 3 minutes.

-

Immerse slides in 50% ethanol for 1 x 3 minutes.

-

Rinse with distilled water.

-

-

This compound Staining:

-

Prepare a staining solution of 1 µM this compound in PBS containing 10% ethanol.

-

Incubate the slides in the this compound staining solution for 20-30 minutes at room temperature in the dark.

-

-

Washing:

-

Briefly rinse the slides in PBS.

-

Differentiate the staining by washing in 50% ethanol for 5 minutes.

-

Rinse with PBS.

-

-

Mounting:

-

Coverslip the slides using an aqueous mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence microscope with appropriate filters for this compound (Excitation: ~340 nm, Emission: ~520 nm). Amyloid plaques will appear brightly fluorescent.

-

In Vivo Imaging of Amyloid Plaques in Transgenic Mice

While a specific, detailed protocol for in vivo imaging with this compound was not found in the reviewed literature, a general methodology can be inferred from studies using similar amyloid-binding fluorescent probes in transgenic mouse models of Alzheimer's disease. Researchers should optimize the following parameters for their specific experimental setup.

Materials:

-

This compound solution for injection (e.g., in a vehicle of DMSO and saline, sterile-filtered)

-

Transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1)

-

Anesthesia

-

In vivo imaging system (e.g., two-photon microscope or whole-animal imaging system)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic agent.

-

Secure the animal on the imaging stage. For cranial imaging, a cranial window may need to be surgically implanted prior to the imaging session.

-

-

This compound Administration:

-

Administer the this compound solution via intravenous (tail vein) or intraperitoneal injection. The optimal dose will need to be determined empirically but is likely to be in the range of 1-10 mg/kg body weight.

-

-

Imaging:

-

Allow time for the probe to cross the blood-brain barrier and bind to amyloid plaques. This can range from minutes to several hours post-injection and should be optimized.

-

Acquire fluorescent images of the brain using the in vivo imaging system with appropriate excitation and emission settings for this compound.

-

-

Data Analysis:

-

Quantify the fluorescent signal from amyloid plaques to assess plaque load and monitor changes over time.

-

Visualizations

This compound Binding to Amyloid Fibrils

The following diagram illustrates the proposed mechanism of this compound fluorescence upon binding to the β-sheet structure of an amyloid fibril.

Caption: Mechanism of this compound fluorescence enhancement upon binding.

Experimental Workflow for In Vitro Staining

The diagram below outlines the key steps in the experimental workflow for staining amyloid plaques in brain tissue sections with this compound.

Caption: Workflow for this compound staining of brain tissue.

Conclusion

The this compound fluorescent probe is a robust and valuable tool for the detection and analysis of amyloid plaques and other protein aggregates in the context of Alzheimer's disease research. Its mechanism of fluorescence enhancement upon binding to β-sheet structures provides a clear signal for imaging applications. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in effectively utilizing this compound in their studies to further unravel the complexities of Alzheimer's disease and to aid in the development of novel diagnostic and therapeutic strategies. Further characterization of its photophysical properties, such as its quantum yield, would be beneficial for more advanced quantitative imaging studies.

References

- 1. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer's amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectral photokinetic conversion of the fluorescent probes this compound and K114 for improved detection of amyloid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Affinity: A Technical Guide to BSB Molecule's Interaction with Amyloid-Beta Plaques

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity of the BSB (trans,trans-1,4-bis(4'-hydroxystyryl)benzene) molecule and its derivatives to amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research. It consolidates quantitative binding data, detailed experimental protocols, and visual representations of experimental workflows to facilitate a deeper understanding of these critical molecular interactions.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand to its target is a critical parameter in drug development and diagnostics. For amyloid-avid agents like this compound, this is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher binding affinity. The following table summarizes the reported binding affinities of this compound and other relevant amyloid-binding compounds for Aβ aggregates, providing a comparative landscape for researchers.

| Compound | Chemical Class | Binding Affinity (Ki/Kd) | Method of Determination |

| This compound | Stilbene derivative | 400 nM (Ki)[1] | Competitive Binding Assay[1] |

| Thioflavin T (ThT) | Benzothiazole dye | ~200 - 800 nM (Kd)[1] | Fluorescence Titration[1] |

| Methoxy-X04 | Chrysamine-G derivative | 26.7 nM (Kd)[1] | Radioligand Binding Assay[1] |

| Florbetapir (¹⁸F-AV-45) | Stilbene derivative | 3.1 nM (Ki)[1] | Radioligand Binding Assay[1] |

| Pittsburgh Compound B (PiB) | Thioflavin derivative | ~1-5 nM (Kd)[1] | Radioligand Binding Assay[1] |

Note: Lower Ki/Kd values indicate higher binding affinity. The specific experimental conditions can influence these values.[1]

Studies have also explored derivatives of bis-styrylbenzene to enhance binding affinity and other pharmacological properties. For instance, polyfluorinated bis-styrylbenzenes, particularly those with a tetrafluorophenyl core, have demonstrated increased Aβ binding affinities compared to their non-fluorinated counterparts.[2][3] Conversely, the addition of carboxylic acid functional groups has been shown to lower Aβ binding affinities.[2]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the study of molecular interactions. This section details the methodologies for key experiments cited in the literature for determining the binding affinity of this compound to Aβ plaques.

In Vitro Competitive Binding Assay for this compound

This protocol outlines a method to determine the inhibition constant (Ki) of this compound for pre-formed Aβ aggregates through a competitive binding assay using a fluorescent probe like Thioflavin T (ThT).[1]

1. Preparation of Aβ Aggregates:

-

Solubilization: Synthesized Aβ(1-42) peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric state.[1]

-

Film Formation: The solvent is then evaporated to create a peptide film.[1]

-

Reconstitution and Aggregation: The peptide film is reconstituted in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20 µM.[1] The solution is incubated at 37°C with gentle agitation for 24-48 hours to induce the formation of fibrillar aggregates.[1]

-

Confirmation: The formation of aggregates can be confirmed using techniques such as Transmission Electron Microscopy (TEM) or a ThT fluorescence assay.[1]

2. Competitive Binding Assay Procedure:

-

A fixed concentration of the prepared Aβ aggregates is incubated with a fixed concentration of a known fluorescent amyloid-binding dye (e.g., ThT) in a 96-well microplate.[1]

-

Increasing concentrations of the competitor compound, this compound, are added to the wells.[1]

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.[1]

-

The fluorescence of the ThT bound to the Aβ aggregates is measured using a plate reader at the appropriate excitation and emission wavelengths (for ThT, approximately 450 nm for excitation and 485 nm for emission).[1]

-

A decrease in the fluorescence signal with increasing concentrations of this compound indicates the displacement of the fluorescent probe.[1]

3. Data Analysis:

-

The data is plotted as the percentage of the bound fluorescent probe against the logarithm of the this compound concentration.[1]

-

The IC50 value (the concentration of this compound that displaces 50% of the fluorescent probe) is determined from the resulting sigmoidal curve.

-

The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.

In Vitro Fluorescence-Based Assay using Transgenic Mouse Brain Sections

This assay provides a more biologically relevant context for assessing binding affinity by utilizing brain tissue from animal models of Alzheimer's disease.

1. Brain Tissue Preparation:

-

Brain sections from APP/PS1 transgenic mice, which develop Aβ plaques, are used.[4] These mice express mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1) genes found in familial Alzheimer's disease.[4]

2. Binding Assay Procedure:

-

The brain sections are incubated with a solution containing the fluorescent this compound molecule or its derivatives.

-

After incubation, the sections are washed to remove any unbound compound.

-

The fluorescence signal from the compound bound to Aβ plaques is visualized and quantified using fluorescence microscopy.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

Caption: Workflow for the in vitro competitive binding assay.

Caption: The amyloid cascade hypothesis and this compound's target.

Conclusion

This compound and its derivatives represent an important class of molecules for the detection and study of amyloid-beta plaques. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers working to unravel the complexities of Alzheimer's disease and to develop novel diagnostic and therapeutic strategies. The provided visualizations aim to enhance the understanding of the experimental workflows and the biological context of this compound's interaction with Aβ. Further research into optimizing the binding affinity and pharmacokinetic properties of this compound-related compounds is crucial for advancing their potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Polyfluorinated bis-styrylbenzene beta-amyloid plaque binding ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Polyfluorinated Bis-styrylbenzene β-Amyloid Plaque Binding Ligands - figshare - Figshare [figshare.com]

- 4. Phenolic Bis-Styrylbenzenes as β-Amyloid Binding Ligands and Free Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (trans,trans)-1-Bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(trans,trans)-1-Bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as BSB, is a fluorescent probe derived from Congo red. It has emerged as a valuable tool in the study of neurodegenerative diseases due to its ability to bind to β-sheet-rich protein aggregates, a hallmark of conditions such as Alzheimer's disease and Parkinson's disease. This technical guide provides a comprehensive overview of the properties, experimental applications, and underlying mechanisms of this compound. Detailed experimental protocols for its use in both in vitro and in vivo settings are presented, along with a summary of its key quantitative data. This document aims to serve as a core resource for researchers leveraging this compound in their investigations of protein misfolding and aggregation in neurodegenerative disorders.

Core Properties of this compound

This compound is a lipophilic, cell-permeable styrylbenzene derivative that exhibits enhanced fluorescence upon binding to amyloid fibrils. Its chemical structure and key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₁₇BrO₆ | [1] |

| Molecular Weight | 481.29 g/mol | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO | [1] |

| Excitation Maximum (Bound) | ~390 nm | - |

| Emission Maximum (Bound) | ~520 nm | - |

| Binding Affinity (Kᵢ for β-amyloid) | 400 nM | [1] |

Mechanism of Action

The primary mechanism of action for this compound as a fluorescent probe lies in its specific binding to the cross-β-sheet structures characteristic of amyloid fibrils.[2] This binding event restricts the rotational freedom of the this compound molecule, leading to a significant increase in its fluorescence quantum yield. This property allows for the sensitive and specific detection of various amyloidogenic protein aggregates. This compound is known to bind not only to extracellular amyloid-β (Aβ) plaques but also to intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein and α-synuclein aggregates found in Lewy bodies.[2][3]

Experimental Protocols

Synthesis of (trans,trans)-1-Bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene

In Vitro Staining of Amyloid Aggregates in Cultured Cells

This protocol outlines the steps for fluorescently labeling intracellular β-amyloid aggregates in cultured cells using this compound.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.

-

Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

-

This compound Staining: Prepare a working solution of this compound in PBS (typically in the range of 1-10 µM). Incubate the cells with the this compound working solution for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

-

Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. Image the stained cells using a fluorescence microscope with appropriate filter sets (Excitation: ~390 nm, Emission: ~520 nm).

In Vivo Imaging of Amyloid Plaques in Mouse Models

This compound can be used for in vivo imaging of amyloid plaques in transgenic mouse models of Alzheimer's disease using multiphoton microscopy.[6]

Materials:

-

This compound solution for injection (e.g., 1 mg/mL in a vehicle of DMSO and saline)

-

Anesthesia (e.g., isoflurane)

-

Multiphoton microscope equipped with a Ti:sapphire laser

Procedure:

-

Animal Preparation: Anesthetize the transgenic mouse and secure it on the microscope stage. A cranial window is typically required for transcranial imaging.

-

This compound Administration: Administer this compound via intravenous (tail vein) or intraperitoneal injection. The optimal dosage and timing will need to be determined empirically for the specific mouse model and imaging setup.

-

Imaging: After a suitable incubation period (e.g., 1-2 hours) to allow for this compound to cross the blood-brain barrier and bind to plaques, imaging can be performed. Use a multiphoton microscope with an excitation wavelength of approximately 780 nm (for two-photon excitation of this compound).

-

Data Acquisition: Acquire Z-stacks of images to visualize the three-dimensional distribution of amyloid plaques.

Quantitative Data

| Parameter | Target | Value | Method | Reference(s) |

| Binding Affinity (Kᵢ) | β-amyloid aggregates | 400 nM | In vitro binding assay | [1] |

| Binding Affinity | Tau fibrils | High affinity (specific Kᵢ not reported) | Competitive binding assays | [7] |

| Binding Affinity | α-synuclein fibrils | Binds to aggregates (specific Kᵢ not reported) | Histological staining | [2][3] |

Conclusion

(trans,trans)-1-Bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (this compound) is a robust and versatile fluorescent probe for the detection and visualization of amyloid aggregates central to the pathology of numerous neurodegenerative diseases. Its cell permeability and fluorescence enhancement upon binding make it suitable for a range of applications, from in vitro cellular assays to in vivo imaging in animal models. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to effectively utilize this compound in their efforts to understand and develop therapies for these devastating disorders. Further research to elucidate its precise binding kinetics with various protein aggregates and to develop standardized in vivo imaging protocols will continue to enhance its utility in the field.

References

- 1. This compound [(trans,trans)-1-Bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene] | AAT Bioquest [aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The fluorescent Congo red derivative, (trans, trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (this compound), labels diverse beta-pleated sheet structures in postmortem human neurodegenerative disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Multiphoton in vivo imaging of amyloid in animal models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand polarizability contributes to tau fibril binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BSB Dye Spectral Properties for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trans, Trans)-1-Bromo-2,5-Bis-(3-Hydroxycarbonyl-4-Hydroxy)Styrylbenzene, commonly known as BSB, is a fluorescent dye derived from Congo red. It is a valuable tool in the field of neurodegenerative disease research, particularly for the detection and visualization of β-pleated sheet-rich protein aggregates, which are pathological hallmarks of diseases such as Alzheimer's disease. This compound binds to both extracellular amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Upon binding to these amyloid structures, this compound exhibits a significant enhancement in its fluorescence emission, making it a powerful probe for fluorescence microscopy applications. This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of the experimental workflows.

Core Spectral and Photophysical Properties

This compound's fluorescence characteristics are highly dependent on its environment and binding state. When bound to different types of protein aggregates, it displays distinct spectral shifts, allowing for the potential differentiation between Aβ plaques and tau-containing NFTs.

Quantitative Data

| Property | Value | Notes |

| Full Chemical Name | (Trans, Trans)-1-Bromo-2,5-Bis-(3-Hydroxycarbonyl-4-Hydroxy)Styrylbenzene | |

| Molecular Formula | C₂₄H₁₇BrO₆ | |

| Molecular Weight | 481.3 g/mol | |

| Excitation Maximum (λex) | ~390 - 405 nm | When bound to amyloid aggregates. |

| Emission Maximum (λem) | ~475 nm (when bound to tau tangles)[2] | The emission spectrum is environmentally sensitive. |

| ~520 nm (when bound to human amyloid plaques)[2] | ||

| ~530 nm (when bound to Aβ) | ||

| Stokes Shift | Variable, ~85-140 nm | Calculated from available excitation and emission maxima. |

| Binding Affinity (Ki) | ~400 nM | For intracellular β-amyloid aggregates. |

| Molar Absorptivity (ε) | Data not available | - |

| Quantum Yield (Φ) | Data not available | - |

Experimental Protocols

Detailed methodologies for the use of this compound in staining both cultured cells and post-mortem tissue sections are provided below.

Protocol 1: Staining of Intracellular Amyloid-β in Cultured Cells

This protocol is adapted for the fluorescent labeling of intracellular Aβ aggregates in fixed and permeabilized cultured cells.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (for fixation)

-

0.1-0.5% Triton X-100 or Saponin in PBS (for permeabilization)

-

DAPI-containing mounting medium (optional, for nuclear counterstaining)

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency (typically 60-80%).

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the fixed cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

This compound Staining: Prepare a this compound working solution by diluting the stock solution in PBS to a final concentration of 50 nM - 1 µM. A concentration of 100-300 nM is often optimal for saturating plaque staining.[2] Incubate the permeabilized cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: If desired, counterstain the nuclei with a DAPI-containing mounting medium. Mount the coverslips onto glass slides.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., excitation around 405 nm and emission detection around 435-530 nm).

Protocol 2: Staining of Amyloid Plaques and Neurofibrillary Tangles in Tissue Sections

This protocol is suitable for staining β-pleated sheet structures in deparaffinized and hydrated post-mortem brain tissue sections.

Materials:

-

This compound staining solution (0.01% this compound in 50% ethanol)

-

Saturated aqueous solution of lithium carbonate

-

Distilled water

-

Xylene (for deparaffinization)

-

Graded ethanol series (100%, 95%, 70%)

-

Mounting medium (e.g., VECTASHIELD®)

-

Microscope slides

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (100%, 95%, 70%) and finally into distilled water.

-

-

This compound Staining: Immerse the hydrated tissue sections in the 0.01% this compound solution for 30 minutes.

-

Rinsing: Briefly rinse the sections in a saturated aqueous solution of lithium carbonate.

-

Differentiation: Differentiate the sections in 50% ethanol while monitoring under a microscope until the desired staining intensity is achieved. This step is critical for reducing background fluorescence.

-

Stopping Differentiation: Stop the differentiation process by immersing the slides in distilled water.

-

Mounting: Mount the coverslips using an appropriate mounting medium.

-

Imaging: View the stained sections using an epifluorescence microscope. A filter cube with an excitation filter around 405 nm and an emission filter around 435 nm is suitable for visualizing this compound fluorescence. For comparison, a standard FITC filter set can also be used.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows for using this compound dye in fluorescence microscopy.

Caption: Workflow for this compound staining of intracellular amyloid-β in cultured cells.

Caption: Workflow for this compound staining of amyloid plaques and NFTs in tissue sections.

Conclusion

This compound is a versatile and effective fluorescent probe for the detection of amyloid aggregates in both cellular and tissue models of neurodegenerative diseases. Its environmentally sensitive fluorescence provides a valuable tool for distinguishing between different types of protein aggregates. While a more complete photophysical characterization, including molar absorptivity and quantum yield, would be beneficial, the provided protocols and spectral information offer a solid foundation for the successful application of this compound in fluorescence microscopy studies. Researchers and drug development professionals can leverage the properties of this compound to gain deeper insights into the pathology of amyloid-related disorders.

References

BSB Compound for In Vitro Amyloid Fibril Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of amyloid fibrils is a hallmark of numerous neurodegenerative diseases, including Alzheimer's disease. The in vitro detection of these protein aggregates is crucial for understanding disease mechanisms and for the screening of potential therapeutic agents. (trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB), a derivative of Congo red, is a fluorescent probe that has emerged as a valuable tool for this purpose.[1] Upon binding to the β-sheet-rich structures characteristic of amyloid fibrils, this compound exhibits a significant enhancement in its fluorescence, enabling the sensitive detection and quantification of these aggregates.[1] This technical guide provides an in-depth overview of the this compound compound, including its binding characteristics, quantitative data, detailed experimental protocols for its use in in vitro assays, and a visualization of the relevant biological pathways.

Core Principles and Mechanism of Action

This compound is a lipophilic molecule that can readily interact with the hydrophobic pockets present in the cross-β-sheet structure of amyloid fibrils. The binding of this compound to these fibrils is thought to be mediated by a combination of hydrophobic interactions and hydrogen bonding. This interaction restricts the rotational freedom of the this compound molecule, leading to a significant increase in its fluorescence quantum yield. The resulting fluorescence emission is a reliable indicator of the presence and quantity of amyloid fibrils.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound for the in vitro detection of amyloid fibrils, along with a comparison to other commonly used amyloid-binding dyes.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Parameter | Value | Source |

| Chemical Class | Stilbene derivative | [2][3] |

| Binding Affinity (Ki) for Aβ aggregates | 400 nM | [2][3] |

| Excitation Wavelength (bound to Aβ) | ~390 nm | [1] |

| Emission Wavelength (bound to Aβ) | ~530 nm | [1] |

| Fluorescence Saturation on Plaques | ~100 - 300 nM |

Table 2: Comparative Binding Affinities for Aβ Aggregates

| Compound | Chemical Class | Binding Affinity (Ki/Kd) | Method of Determination |

| This compound | Stilbene derivative | 400 nM (Ki) | Competitive Binding Assay |

| Thioflavin T (ThT) | Benzothiazole dye | ~200 - 800 nM (Kd) | Fluorescence Titration |

| Methoxy-X04 | Chrysamine-G derivative | 26.7 nM (Kd) | Radioligand Binding Assay |

| Florbetapir (¹⁸F-AV-45) | Stilbene derivative | 3.1 nM (Ki) | Radioligand Binding Assay |

| Pittsburgh Compound B (PiB) | Thioflavin derivative | ~1-5 nM (Kd) | Radioligand Binding Assay |

Note: Lower Ki/Kd values indicate higher binding affinity. Specific experimental conditions can influence these values.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound for in vitro amyloid fibril detection.

Preparation of Aβ Aggregates

-

Solubilization of Aβ Peptide: Start with synthesized Aβ(1-42) peptide and solubilize it in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric state.[3]

-

Peptide Film Formation: Evaporate the solvent to form a uniform peptide film.[3]

-

Reconstitution: Reconstitute the peptide film in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 10-20 µM.[3]

-

Fibril Formation: Incubate the solution at 37°C with gentle agitation for 24-48 hours to induce the formation of amyloid fibrils.[3]

-

Confirmation of Aggregation: Confirm the formation of aggregates using techniques such as Transmission Electron Microscopy (TEM) or a Thioflavin T (ThT) fluorescence assay.[3]

In Vitro Staining of Amyloid Fibrils with this compound

-

Preparation of this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO.[1]

-

Preparation of this compound Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS) to a final working concentration range of 50 nM - 1 µM. An optimal staining concentration is often around 100 - 300 nM.[1]

-

Incubation: Add the this compound working solution to the prepared amyloid fibril samples. Incubate for 30-60 minutes at room temperature, protected from light.[1]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope with appropriate filter sets for this compound (Excitation ~390 nm, Emission ~530 nm).[1]

In Vitro Competitive Binding Assay for this compound

This protocol can be used to determine the binding affinity (Ki) of this compound for pre-formed Aβ aggregates using a known fluorescent probe like Thioflavin T (ThT) as a competitor.

-

Plate Preparation: In a 96-well microplate, incubate a fixed concentration of pre-formed Aβ aggregates with a fixed concentration of ThT.

-

Addition of Competitor: Add increasing concentrations of this compound to the wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence of ThT bound to the Aβ aggregates using a plate reader (for ThT, ~450 nm excitation and ~485 nm emission). A decrease in the fluorescence signal with increasing concentrations of this compound indicates the displacement of ThT.[3]

-

Data Analysis: Plot the percentage of bound ThT against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that displaces 50% of the ThT) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Amyloidogenic Processing of APP

The following diagram illustrates the amyloidogenic pathway, which leads to the production of the Aβ peptides that aggregate to form amyloid fibrils.

Caption: Amyloidogenic processing of APP leading to Aβ production.

Experimental Workflow for In Vitro Amyloid Fibril Detection with this compound

The diagram below outlines the general workflow for detecting pre-formed amyloid fibrils using the this compound compound.

Caption: Experimental workflow for this compound-based amyloid fibril detection.

Conclusion

The this compound compound is a robust and sensitive fluorescent probe for the in vitro detection of amyloid fibrils. Its favorable spectroscopic properties and high binding affinity make it a valuable tool for researchers in the fields of neurodegenerative disease and drug discovery. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in a laboratory setting.

References

In Vivo Safety and Toxicity Profile of Biphenyl and its Derivatives: A Technical Guide

Disclaimer: This technical guide focuses on the in-vivo safety and toxicity profile of biphenyl (B1667301). The user's initial request for information on "BSB" (4,4'-bis-triphenylsilanyl-biphenyl) yielded no specific in vivo toxicity data in the public domain. Therefore, this document provides a comprehensive overview of the well-studied, structurally related compound, biphenyl, to serve as a representative model for understanding the potential toxicological profile of biphenyl-containing compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

Biphenyl, an aromatic hydrocarbon, is utilized in various industrial applications, including as a heat transfer fluid and a fungicide. Its toxicological profile has been investigated in several in vivo studies, revealing moderate acute toxicity and target organ effects in the liver and kidneys with chronic exposure. In male rats, biphenyl has been shown to induce urinary bladder tumors, a phenomenon linked to the formation of urinary calculi. In female mice, an increased incidence of liver tumors has been observed. This guide provides a detailed summary of the available quantitative toxicity data, experimental protocols for key in vivo studies, and a visualization of the metabolic and toxicological pathways of biphenyl.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for biphenyl derived from in vivo studies.

Table 1: Acute Toxicity of Biphenyl

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 2140 mg/kg | [1][2] |

| Rabbit | Dermal | >5010 mg/kg | [2] |

Table 2: Chronic Toxicity and Carcinogenicity of Biphenyl

| Species/Strain | Route of Administration | Dose Levels | Duration | Key Findings | Reference |

| Rat (F344) | Oral (in diet) | 500, 1500, 4500 ppm | 105 weeks | Increased incidence of bladder carcinoma and papilloma in males at 4500 ppm; Bladder calculi formation in males. | [3] |

| Mouse (BDF1) | Oral (in diet) | 667, 2000, 6000 ppm | 2 years | Dose-related increase in hepatocellular carcinomas and adenomas in females; Non-neoplastic lesions in the kidney of both sexes. | [4] |

Experimental Protocols

This section details the methodologies for key in vivo toxicity studies of biphenyl.

Acute Oral Toxicity Study (LD50)

-

Test Guideline: Based on OECD Test Guideline 401 or similar protocols.

-

Species: Rat (e.g., Sprague-Dawley or F344).

-

Animal Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, and provided with standard diet and water ad libitum.

-

Route of Administration: Oral gavage.

-

Dose Administration: A single dose of biphenyl, typically dissolved in a suitable vehicle like corn oil, is administered to the animals. A control group receives the vehicle only.

-

Dose Range: A range of doses is used to determine the dose that is lethal to 50% of the animals.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days post-administration.

-

Endpoints:

-

Mortality.

-

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems).

-

Body weight changes.

-

Gross necropsy of all animals at the end of the study to examine for any visible abnormalities of the organs.

-

Chronic Toxicity and Carcinogenicity Study

-

Test Guideline: Based on OECD Test Guideline 452 or similar protocols.[5]

-

Animal Housing: Similar to acute toxicity studies, with long-term housing considerations.

-

Route of Administration: Dietary administration, where biphenyl is mixed into the standard feed.[3][4]

-

Dose Levels: At least three dose levels and a concurrent control group are used. For example, in the rat study, concentrations of 500, 1500, and 4500 ppm were used.[3] In the mouse study, 667, 2000, and 6000 ppm were used.[4]

-

Endpoints:

-

Survival and clinical observations.

-

Body weight and food consumption.

-

Hematology and clinical chemistry at specified intervals.

-

Urinalysis.

-

Gross necropsy and organ weights at termination.

-

Histopathological examination of all organs and tissues from all animals, with a particular focus on target organs like the liver, kidneys, and urinary bladder.

-

Tumor incidence and classification.

-

Visualizations

Experimental Workflow for a Chronic In Vivo Toxicity Study

Caption: A generalized workflow for a chronic in vivo toxicity and carcinogenicity study.

Metabolic Pathway of Biphenyl

Caption: The primary metabolic pathway of biphenyl in vivo.

Proposed Mechanism of Biphenyl-Induced Bladder Toxicity in Male Rats

Caption: Proposed mechanism of biphenyl-induced urinary bladder tumors in male rats.[6]

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Carcinogenicity of biphenyl in mice by two years feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Mechanism of urinary tract crystal formation following biphenyl treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

BSB: A Technical Guide to its Application as a Molecular Probe for Protein Aggregation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are central to the pathology of a wide range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). The hallmark of these proteinopathies is the accumulation of insoluble protein aggregates, such as amyloid fibrils and plaques, in affected tissues. The study of these aggregates is crucial for understanding disease mechanisms and for the development of effective diagnostic and therapeutic strategies. Molecular probes that can specifically bind to and report on the presence of these protein aggregates are invaluable tools in this research.

BSB, or (E,E)-1,4-bis(4'-hydroxystyryl)benzene, is a fluorescent molecular probe that has emerged as a powerful tool for the detection and characterization of protein aggregates. A derivative of Congo red, this compound is a lipophilic styrylbenzene compound that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[1] Its spectral properties, including a notable blue-green fluorescence emission, make it suitable for a variety of applications, from in vitro biophysical assays to in vivo imaging in animal models of neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative binding characteristics, and detailed experimental protocols for its use in protein aggregation studies.

Mechanism of Action: A Molecular Rotor

This compound's ability to selectively stain protein aggregates stems from its properties as a molecular rotor. In solution, the this compound molecule can freely rotate around its single bonds, which leads to non-radiative decay of its excited state and, consequently, low intrinsic fluorescence.[2][3] However, when this compound intercalates into the hydrophobic pockets created by the β-sheet-rich structures of protein aggregates, the rotation of its phenyl rings is sterically hindered.[2] This restriction of intramolecular rotation limits non-radiative decay pathways, forcing the excited molecule to release its energy as fluorescence, resulting in a significant increase in quantum yield and a detectable fluorescent signal.[2][3] This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making this compound a sensitive probe for aggregate detection.

The binding of this compound to amyloid fibrils is thought to occur through intercalation between the stacks of misfolded peptides within hydrophobic binding pockets.[1] The specific conformation of the β-sheet structure can influence the precise binding mode and, consequently, the resulting fluorescence emission spectrum. This property allows for the potential to distinguish between different types of protein aggregates, such as amyloid-β plaques and tau tangles, which can exhibit different emission peaks when stained with this compound.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound as a molecular probe for protein aggregation studies. It is important to note that these values can be influenced by the specific type of protein aggregate, buffer conditions, and the experimental method used for determination.

| Parameter | Value | Protein Aggregate | Comments |

| Binding Affinity (Kd) | Not explicitly reported | Amyloid-β | While a specific Kd value is not readily available in the literature, fluorescence saturation is observed at ≈ 100–300 nM on amyloid plaques, indicating high-affinity binding.[1] |

| Excitation Maximum (λex) | ~390 nm | Amyloid-β | Bound to intracellular Aβ aggregates.[1] |

| Emission Maximum (λem) | ~530 nm | Amyloid-β (plaques) | [1] |

| ~475 nm | Tau (tangles) | [1] | |

| Quantum Yield (Φ) | Significantly increased upon binding | General Amyloid Fibrils | The quantum yield of free this compound is low. Upon binding to aggregates, the restriction of intramolecular rotation leads to a substantial increase in fluorescence quantum yield. Specific values for this compound bound to different aggregates are not widely reported. |

| Molar Extinction Coefficient (ε) | Data not available |

Experimental Protocols

In Vitro Staining of Protein Aggregates in Cultured Cells

This protocol details the steps for fluorescently labeling intracellular protein aggregates (e.g., amyloid-β) in cultured mammalian cells using this compound.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Mounting medium (with or without DAPI)

-

Glass coverslips and microscope slides

-

Cultured cells expressing the protein of interest

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips in a multi-well plate to achieve 60-80% confluency at the time of staining.

-

Induce the expression or aggregation of the target protein. This may involve transfection with a relevant plasmid, treatment with pre-formed fibrils to seed aggregation, or other established methods.

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for allowing this compound to access intracellular aggregates.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

This compound Staining:

-

Prepare the this compound working solution by diluting the stock solution in PBS to a final concentration of 50 nM - 1 µM. An optimal starting concentration for amyloid-β plaques is in the range of 100-300 nM.[1]

-

Incubate the permeabilized cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium. A mounting medium containing DAPI can be used for nuclear counterstaining.

-

Image the stained cells using a fluorescence microscope equipped with filters suitable for this compound (Excitation: ~390 nm, Emission: ~530 nm).

-

In Vitro Aggregation Kinetics Assay

This protocol describes how to use this compound to monitor the kinetics of protein aggregation in vitro. This assay is analogous to the widely used Thioflavin T (ThT) assay.

Materials:

-

This compound stock solution (1-10 mM in DMSO)

-

Purified recombinant protein prone to aggregation (e.g., Amyloid-β, Tau, α-synuclein)

-

Aggregation buffer (specific to the protein of interest)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare the protein solution in the appropriate aggregation buffer at the desired concentration. It is critical to start with monomeric protein, which may require pre-treatment (e.g., size-exclusion chromatography).

-

Prepare the this compound working solution in the aggregation buffer. The final concentration of this compound in the assay should be optimized but is typically in the low micromolar range.

-

-

Assay Setup:

-

In a 96-well plate, add the protein solution to the desired wells.

-

Include control wells containing only the aggregation buffer and this compound to measure background fluorescence.

-

Add the this compound working solution to all wells.

-

If desired, include known inhibitors or promoters of aggregation in separate wells to test their effects.

-

-

Monitoring Aggregation:

-

Place the microplate in a plate reader set to the desired temperature to promote aggregation.

-

Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be hours to days). Use excitation and emission wavelengths appropriate for this compound bound to the specific aggregate being studied.

-

Incorporate shaking between readings to promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the protein-containing wells.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve will show a lag phase, a growth phase (elongation), and a plateau phase, allowing for the quantitative analysis of aggregation kinetics.

-

In Vivo Two-Photon Microscopy of Amyloid Plaques

This protocol provides a general framework for imaging amyloid plaques in the brains of live transgenic mice using this compound with two-photon microscopy.

Materials:

-

This compound solution for injection (sterile, filtered, in a vehicle compatible with intravenous or intraperitoneal injection, e.g., DMSO/saline mixture)

-

Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD)

-

Two-photon microscope with a tunable laser

-

Anesthesia and surgical equipment for creating a cranial window

Procedure:

-

Animal Preparation:

-

Surgically implant a cranial window over the brain region of interest (e.g., cortex) to allow for optical access. Allow the animal to recover fully before imaging.

-

-

This compound Administration:

-

Administer this compound to the mouse via intravenous (tail vein) or intraperitoneal injection. The optimal dose and timing will need to be determined empirically.

-

-

Two-Photon Imaging:

-

Anesthetize the mouse and secure it on the microscope stage.

-

Use the two-photon microscope to image the brain through the cranial window. The near-infrared excitation wavelengths used in two-photon microscopy allow for deeper tissue penetration with reduced scattering and phototoxicity.[4]

-

Set the excitation wavelength appropriate for two-photon excitation of this compound (this will be longer than the one-photon excitation wavelength and needs to be optimized).

-

Collect the fluorescence emission in the blue-green range.

-

Acquire z-stacks to create three-dimensional reconstructions of the amyloid plaques.

-

-

Image Analysis:

-

The acquired images can be analyzed to quantify plaque number, size, and morphology.

-

Longitudinal imaging can be performed over days or weeks to track the progression of amyloid pathology.

-

Visualizations

Experimental Workflow for Cellular Staining

References

- 1. benchchem.com [benchchem.com]

- 2. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Rotors for Visualizing Intracellular Viscosity: Anna Blood – NSF Research Experience for Undergraduate Students In Chemical Sensing and Imaging – UMBC [reu.umbc.edu]

- 4. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

understanding the chemical structure of BSB compound

An In-Depth Technical Guide to the BSB Compound: Focus on Pittsburgh Compound B (PiB)

The acronym "this compound" is applied to several distinct chemical entities across various scientific disciplines. For researchers, scientists, and professionals in drug development, the most pertinent of these is Pittsburgh Compound B (PiB) , a pivotal tool in Alzheimer's disease research. This guide provides a comprehensive overview of the chemical structure, properties, and applications of PiB, along with other notable compounds also referred to as this compound.

Pittsburgh Compound B (PiB)

Pittsburgh Compound B, or PiB, is a radioactive analog of the fluorescent dye thioflavin T.[1] It is a key radiotracer used in Positron Emission Tomography (PET) scans to image beta-amyloid (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.[1][2] The ability to visualize these plaques in living individuals has revolutionized the understanding and diagnosis of this neurodegenerative condition.[2]

Chemical Structure and Properties

PiB's chemical name is 2-(4'-[¹¹C]methylaminophenyl)-6-hydroxybenzothiazole.[1] Its structure is specifically designed to cross the blood-brain barrier and bind to the β-sheet structures of amyloid fibrils.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂OS | [1] |

| Molar Mass | 256.32 g·mol⁻¹ | [1] |

| Binding Target | Fibrillar Aβ (specifically Aβ₄₀ and Aβ₄₂) | [1] |

| High-Affinity Binding (Kd) | 1–2 nM | [3] |

| Radioisotope | Carbon-11 (¹¹C) | [2] |

Mechanism of Action

The primary mechanism of action for PiB involves its specific binding to amyloid-beta plaques.[2] The benzothiazole (B30560) portion of the PiB molecule interacts with the β-sheet conformation characteristic of amyloid fibrils.[2] This binding is highly specific to Aβ plaques, with weaker binding to neurofibrillary tangles or other protein aggregates.[3][4] Once administered, the ¹¹C isotope within PiB undergoes radioactive decay, emitting positrons that can be detected by a PET scanner, thereby allowing for the non-invasive visualization of amyloid deposits in the brain.[1][2]

Figure 1: Mechanism of Action for Pittsburgh Compound B (PiB) in PET Imaging.

Experimental Protocols

The radiosynthesis of [¹¹C]PiB is a critical step for its use in PET imaging. A common method involves the methylation of a precursor molecule.

-

Precursor : 2-(4'-aminophenyl)-6-hydroxybenzothiazole.[5]

-

Methylating Agent : [¹¹C]methyl triflate.[5]

-

Reaction : The precursor is reacted with [¹¹C]methyl triflate in an HPLC loop.

-

Purification : The resulting [¹¹C]PiB is purified using high-performance liquid chromatography (HPLC).

-

Final Product : The final product has a radiochemical purity of over 99% and a specific activity of 20-60 GBq/µmol.[5] The total synthesis time is approximately 25 minutes.[5]

The following is a generalized protocol for using PiB in human PET imaging studies, based on the Alzheimer's Disease Neuroimaging Initiative (ADNI) guidelines.

-

Patient Preparation : The patient should rest quietly in a controlled environment before the scan.[6]

-

IV Access : Obtain intravenous access for the injection of the radiotracer.[6]

-

Dose Injection : A dose of approximately 10-15 mCi (370-555 MBq) of [¹¹C]PiB is injected intravenously.[6][7]

-

Uptake Period : The patient rests for 40 minutes to allow for the incorporation of PiB into the brain.[6]

-

Scanning : A dynamic 3D PET scan is acquired, typically starting 50 minutes after the injection and lasting for 20-30 minutes.[6][7]

-

Image Analysis : The acquired data is used to measure regional PiB binding, allowing for the quantitative assessment of Aβ deposition.[1]

Figure 2: Experimental Workflow for PiB-PET Imaging.

Other "this compound" Compounds of Interest

While PiB is the most relevant "this compound" for drug development in the context of neurodegenerative diseases, other compounds with the same acronym are used in different research and industrial applications.

Disodium (B8443419) 4,4'-bis(2-sulfostyryl)-biphenyl

Also known as Stilbene 420, this compound is a fluorescent whitening agent.[8][9] It is used in the manufacturing of detergents, paper, and textiles to make them appear whiter.[10] In the biomedical field, it has been noted for its applications in studying conditions like cancer and diabetes, though this is a less common context.[8]

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₀Na₂O₆S₂ | [11] |

| Molar Mass | 562.6 g/mol | [11] |

| Primary Use | Fluorescent Whitening Agent | [9] |

| Appearance | Greenish-yellow solid | [8] |

MGB-BP-3

MGB-BP-3 is a novel antibiotic from the Strathclyde Minor Groove Binder (S-MGB) class.[12][13] It has shown significant activity against a range of multi-resistant Gram-positive pathogens and has completed Phase IIa clinical trials for treating Clostridioides difficile infections.[12][13] Its mechanism of action involves binding to the minor groove of bacterial DNA and interfering with the action of type II topoisomerases.[12][13]

4,4'-bistriphenylsilanyl-biphenyl

This "this compound" is a phosphorescent host material used in the fabrication of Organic Light-Emitting Diodes (OLEDs).[14][15] It is valued for its high glass transition temperature and wide bandgap, which contribute to the performance and stability of blue light-emitting devices.[14]

Benzeneselenyl Bromide

In the field of organic chemistry, this compound stands for benzeneselenyl bromide. It is a reagent used in peptide synthesis, specifically for modifying cysteine residues to form disulfide bonds.[16]

Conclusion

The term "this compound compound" can refer to a variety of substances with diverse applications. For professionals in drug development and neuroscience research, Pittsburgh Compound B (PiB) is the most significant of these. Its role in the in vivo imaging of amyloid-beta plaques has been instrumental in advancing the study of Alzheimer's disease, from early diagnosis to the evaluation of novel therapeutic agents. Understanding the specific context is crucial when encountering the "this compound" acronym in scientific literature.

References

- 1. Pittsburgh compound B - Wikipedia [en.wikipedia.org]

- 2. openmedscience.com [openmedscience.com]

- 3. PIB binding in aged primate brain: Enrichment of high-affinity sites in humans with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of clickable Pittsburgh Compound B for the detection and capture of β-amyloid in Alzheimer’s Disease brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated radiosynthesis of the Pittsburg compound-B using a commercial synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adni.loni.usc.edu [adni.loni.usc.edu]

- 7. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 27344-41-8 [chemicalbook.com]

- 9. disodium distyrylbiphenyl disulfonate, 27344-41-8 [thegoodscentscompany.com]

- 10. 4,4'-Bis(2-sulfostyryl)biphényle de disodium — Wikipédia [fr.wikipedia.org]

- 11. 4,4'-Bis(2-sulfostyryl)biphenyl | C28H20Na2O6S2 | CID 6434006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Insights into the Spectrum of Activity and Mechanism of Action of MGB-BP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ossila.com [ossila.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: BSB Staining for Human Brain Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trans, trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, commonly known as BSB, is a fluorescent dye derived from Congo red. It is a valuable tool for the histopathological detection of amyloid plaques and other protein aggregates characterized by a β-pleated sheet conformation in human brain tissue.[1][2] this compound staining is particularly relevant in the study of neurodegenerative diseases, most notably Alzheimer's disease, where it is used to visualize and quantify amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).[1] Upon binding to these structures, this compound exhibits enhanced fluorescence, allowing for their clear identification and analysis.[3] This application note provides a detailed protocol for the use of this compound in staining human brain tissue sections, intended for research and drug development applications.

Data Summary

The following table summarizes the key quantitative parameters for this compound staining of human brain tissue sections. It is important to note that optimal conditions may vary depending on tissue preparation and the specific application, therefore optimization is recommended.

| Parameter | Value | Source |

| This compound Stock Solution | 1-10 mM in DMSO | [3] |

| Working Concentration Range | 50 nM - 1 µM | [3][4] |

| Optimal Staining Concentration | ~100 - 300 nM (for fluorescence saturation on plaques) | [4] |

| Staining Solution | 0.01% this compound in 50% ethanol (B145695) | [1] |

| Incubation Time | 30 minutes at room temperature | [1] |

| Excitation Wavelength (max) | ~390 nm (when bound to Aβ) | [3] |

| Emission Wavelength (max) | ~530 nm (when bound to Aβ) | [3] |

| Alternative Excitation Filter | 405 nm | [1] |

| Alternative Emission Filter | 435 nm | [1] |

Experimental Protocol

This protocol details the methodology for this compound staining of formalin-fixed, paraffin-embedded human brain tissue sections.

Materials and Reagents:

-

Formalin-fixed, paraffin-embedded human brain tissue sections (5-10 µm thick)

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Distilled water

-

This compound ((trans, trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Saturated aqueous solution of lithium carbonate

-

Mounting medium (e.g., Vectorshield)

-

Coverslips

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin (B1166041) (2 changes, 5 minutes each).

-

Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol:

-

100% ethanol (2 changes, 3 minutes each)

-

95% ethanol (2 minutes)

-

70% ethanol (2 minutes)

-

50% ethanol (2 minutes)

-

-

Rinse with distilled water (5 minutes).

-

-

This compound Staining:

-

Prepare a 0.01% this compound staining solution by dissolving this compound in 50% ethanol.

-

Immerse the rehydrated tissue sections in the this compound staining solution for 30 minutes at room temperature.[1]

-

-

Rinsing and Differentiation:

-

Mounting and Imaging:

Visualizations

This compound Binding to Amyloid Fibrils

This compound selectively binds to the β-pleated sheet structures that are characteristic of amyloid fibrils found in neurodegenerative diseases. The planar structure of the this compound molecule intercalates between the β-sheets, leading to a conformational change that results in enhanced fluorescence upon excitation.

Caption: Mechanism of this compound binding to amyloid fibrils.

Experimental Workflow for this compound Staining

The following diagram outlines the key steps in the this compound staining protocol for human brain tissue sections.

Caption: Experimental workflow for this compound staining of human brain tissue.

References

- 1. The Fluorescent Congo Red Derivative, (Trans, Trans)−1-Bromo-2,5-Bis-(3-Hydroxycarbonyl-4-Hydroxy)Styrylbenzene (this compound), Labels Diverse β-Pleated Sheet Structures in Postmortem Human Neurodegenerative Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid Staining FSB solution Dojindo [dojindo.com]

- 3. benchchem.com [benchchem.com]

- 4. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: BSB for Live-Cell Imaging of Amyloid Plaques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease is characterized by the cerebral accumulation of amyloid-beta (Aβ) peptides, which aggregate to form oligomers and fibrils, ultimately leading to the formation of senile plaques in the brain.[1] While extracellular plaques are a well-known hallmark of the disease, there is increasing evidence for the pathological importance of intracellular Aβ aggregates.[1] The fluorescent probe (trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (this compound), a derivative of Congo red, is a valuable tool for the detection of these β-sheet-rich amyloid structures.[1] Upon binding to Aβ aggregates, this compound exhibits enhanced fluorescence, making it a suitable dye for imaging and quantification.[1] this compound can permeate living cells and, after intravenous injection in mouse models of Alzheimer's disease, can cross the blood-brain barrier to label amyloid plaques with high sensitivity and specificity.[2][3]

Mechanism of Action

This compound is a lipophilic dye that specifically binds to the β-pleated sheet conformation characteristic of amyloid fibrils.[3][4] This binding event leads to a significant increase in the dye's fluorescence quantum yield and a shift in its emission spectrum.[5][6] This property allows for the specific visualization of amyloid aggregates with a high signal-to-noise ratio, as the unbound dye exhibits minimal fluorescence. The specificity of this compound for the fibrillar structure, rather than the protein subunits themselves, allows it to label various types of amyloid deposits.[3][4]

Applications

-

Live-cell imaging of intracellular Aβ aggregates: this compound can be used to visualize the formation and accumulation of amyloid-beta aggregates within cultured cells in real-time.[2]

-

In vivo imaging of amyloid plaques in animal models: Due to its ability to cross the blood-brain barrier, this compound can be administered systemically to label and monitor amyloid plaques in living transgenic animal models of Alzheimer's disease.[2][3]

-

Histological staining of amyloid plaques: this compound is an effective marker for amyloid in fixed tissue sections, providing high-sensitivity staining of both senile plaques and neurofibrillary tangles.[3]

-

Screening for anti-amyloid compounds: The fluorescence-based detection of amyloid plaques with this compound can be adapted for high-throughput screening assays to identify potential therapeutic agents that inhibit or clear amyloid aggregation.

Data Presentation

The following table summarizes key quantitative parameters for the use of this compound in imaging amyloid-beta aggregates. Optimal conditions may vary depending on the specific cell type, experimental setup, and instrumentation.

| Parameter | Value | Source(s) |

| Chemical Name | (trans,trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene | [1] |

| Binding Affinity (Ki) | 0.4 µM | [4] |

| This compound Stock Solution | 1-10 mM in DMSO | [1] |

| Working Concentration | 50 nM - 1 µM | [1] |

| Optimal Staining Concentration | ~100 - 300 nM (for fluorescence saturation on plaques) | [1][6] |

| Excitation Wavelength (max, bound to Aβ) | ~390 nm | [1] |

| Emission Wavelength (max, bound to Aβ) | ~520-530 nm | [1][4] |

| Incubation Time (in vitro) | 30 - 60 minutes at room temperature | [1] |

Mandatory Visualizations

Signaling Pathway: Amyloidogenic Processing of APP

Caption: Amyloidogenic processing of APP leading to amyloid plaque formation.

Experimental Workflow: this compound Staining for Live-Cell Imaging

Caption: Experimental workflow for this compound staining of amyloid plaques in live cells.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Aβ Aggregates with this compound

This protocol details the steps for labeling intracellular amyloid-beta aggregates with this compound in cultured mammalian cells.

Materials:

-

Mammalian cells capable of forming intracellular Aβ aggregates (e.g., transfected with Aβ-expressing constructs or treated with pre-aggregated Aβ peptides)

-

Cell culture medium and supplements

-

Glass coverslips or imaging-bottom dishes

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture and Treatment:

-

Plate cells on glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.[1]

-

Induce the formation of intracellular Aβ aggregates according to your specific experimental model. This may involve transfection with Aβ-expressing plasmids or the addition of pre-aggregated Aβ peptides to the culture medium.[1] Be sure to include appropriate positive and negative controls.

-

-

Preparation of this compound Solutions:

-

Prepare a 1-10 mM stock solution of this compound in DMSO.[1] Store this stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 50 nM - 1 µM.[1] The optimal concentration should be determined empirically, but a starting concentration of 100-300 nM is recommended.[1][6]

-

-

This compound Staining:

-

Aspirate the cell culture medium from the wells.

-

Gently wash the cells twice with warm PBS.

-

Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO2, protected from light.[1]

-

-

Washing:

-

Remove the this compound working solution.

-

Wash the cells three times with warm PBS for 5 minutes each to remove any unbound dye.[1]

-

-

Imaging:

-

After the final wash, add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with filters suitable for this compound (Excitation ~390 nm, Emission ~530 nm).[1]

-

Protocol 2: Staining of Amyloid Plaques in Fixed Tissue Sections with this compound

This protocol provides a method for staining amyloid plaques in fixed brain tissue sections from transgenic mouse models of Alzheimer's disease.

Materials:

-

Fixed brain tissue sections (e.g., 4% paraformaldehyde-fixed, cryosectioned)

-

This compound powder

-

DMSO

-

PBS

-

Ethanol (B145695) (50%, 70%)

-

Purified water

-

Mounting medium (e.g., with DAPI for nuclear counterstaining)

-

Glass slides and coverslips

Procedure:

-

Tissue Preparation:

-

Mount tissue sections on glass slides and allow them to air dry.

-

-

Rehydration and Staining:

-

Rehydrate the tissue sections by washing them in a series of ethanol solutions of decreasing concentration, followed by purified water.

-

Prepare a 0.01% this compound staining solution in an appropriate buffer.

-

Incubate the slides in the this compound staining solution for a designated period (e.g., 10-30 minutes).

-

-

Differentiation and Washing:

-

Differentiate the staining by washing the slides in ethanol solutions.

-

Rinse the slides thoroughly with purified water to remove excess dye.

-

-

Mounting and Imaging:

Note: The specific incubation times and concentrations for tissue staining may need to be optimized depending on the tissue thickness and fixation method.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Spectral photokinetic conversion of the fluorescent probes this compound and K114 for improved detection of amyloid assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Blood-Brain Barrier Administration for In Vivo Imaging in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of imaging agents to assess blood-brain barrier (BSB) integrity and permeability in mouse models using in vivo imaging techniques.

Introduction

The blood-brain barrier (this compound) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] Several neurological diseases, including stroke, Alzheimer's disease, and brain tumors, are associated with a compromised this compound.[1] Consequently, the ability to visualize and quantify this compound permeability in vivo is crucial for understanding disease pathogenesis and for the development of effective therapeutic strategies. This document outlines protocols for administering fluorescent tracers and nanoparticles for real-time visualization of this compound dynamics in living mice, primarily using two-photon microscopy.

Core Concepts